molecular formula C22H30N2O2 B2393599 2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide CAS No. 1008458-07-8

2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide

Cat. No.: B2393599
CAS No.: 1008458-07-8
M. Wt: 354.494
InChI Key: SUYXVLBKQYJURG-UHFFFAOYSA-N
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Description

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . They are known for their unique structural, biological, and stimulus-responsive properties .


Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .


Molecular Structure Analysis

Adamantane derivatives can be divided into three major groups: dehydroadamantanes, compounds with exocyclic double bonds, and compounds with multiple side-chain bonds .


Chemical Reactions Analysis

A wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .


Physical and Chemical Properties Analysis

Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties .

Scientific Research Applications

Cholinesterase Inhibitory Activities

Adamantyl-based compounds have shown significant potential in inhibiting cholinesterase enzymes, which are key targets in the treatment of diseases such as Alzheimer's. These compounds have been explored for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities. A study highlighted the strong inhibition effect of an adamantyl-based ester derivative against AChE, suggesting its potential in treating neurodegenerative disorders. Molecular docking analyses indicated that these compounds primarily bind through hydrogen bonds and halogen interactions, demonstrating their mechanism of action at the molecular level (Kwong et al., 2017).

Prodrug Forms for Alcohol Deterrence

Certain adamantyl derivatives have been synthesized as prodrugs of cyanamide, a compound used therapeutically as an alcohol deterrent agent. These derivatives, including 1-adamantoylcyanamide, showed the capability to raise ethanol-derived blood acetaldehyde levels in rats significantly, suggesting their potential utility as deterrent agents for alcoholism treatment (Kwon et al., 1986).

Applications in Gas Separation Membranes

Adamantyl groups have been incorporated into polybenzoxazoles to test their potential as gas separation membranes. The introduction of a high thermal stable bulky cycloaliphatic moiety, such as adamantane, aims to obtain materials with superior gas separation capabilities. This demonstrates the versatility of adamantyl-based compounds in industrial applications beyond their pharmaceutical uses (Aguilar-Lugo et al., 2018).

Antimicrobial and Hypoglycemic Activities

Adamantane-isothiourea hybrid derivatives have been studied for their in vitro antimicrobial activity against pathogenic bacteria and fungi, as well as their in vivo hypoglycemic activity in diabetic rats. These compounds exhibit potent broad-spectrum antibacterial activity and significant reduction of serum glucose levels, indicating their potential in treating infections and diabetes (Al-Wahaibi et al., 2017).

Antitumor Activities

New adamantyl derivatives have shown strong growth-inhibitory activity against various cancer cell lines, highlighting their potential as antitumor agents. The study indicated that the structural features of these compounds, such as the presence of adamantyl and diamantyl moieties, play a crucial role in their antitumor efficacy (Wang et al., 1997).

Future Directions

The most important and promising lines of research in adamantane chemistry involve double-bonded adamantane derivatives . The recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds have made it increasingly relevant to summarize and systematize these data .

Mechanism of Action

Target of Action

The primary targets of the compound 2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide are currently unknown. This compound is structurally related to adamantane derivatives, which have been found to exhibit a wide range of biological activities . .

Mode of Action

The mode of action of this compound is not well-documented. Given its structural similarity to adamantane derivatives, it may interact with its targets in a similar manner. Adamantane derivatives are known for their high reactivity, which allows them to be used as starting materials for the synthesis of various functional adamantane derivatives . .

Biochemical Pathways

Adamantane derivatives have been found to participate in a variety of chemical and catalytic transformations , suggesting that this compound may also be involved in multiple biochemical pathways

Pharmacokinetics

It’s worth noting that the metabolism of new fentanyl analogs, which are structurally similar to this compound, generally involves reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, can also be expected . These metabolic processes can significantly impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to adamantane derivatives, it may exhibit a range of biological activities. Adamantane derivatives have been found to be used in the synthesis of bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . .

Properties

IUPAC Name

2-[[2-(1-adamantyl)acetyl]amino]-N-(4-methylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-14-3-5-19(6-4-14)24-21(26)15(2)23-20(25)13-22-10-16-7-17(11-22)9-18(8-16)12-22/h3-6,15-18H,7-13H2,1-2H3,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYXVLBKQYJURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)NC(=O)CC23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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